

# Spectroscopic Profile of 4-Benzyloxypropiophenone: A Technical Guide

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## Compound of Interest

Compound Name: 4-Benzyloxypropiophenone

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This technical guide provides an in-depth overview of the spectroscopic data for **4-Benzyloxypropiophenone** (CAS No: 4495-66-3), a compound of interest in organic synthesis and pharmaceutical development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of reference and comparison. Detailed experimental protocols for acquiring such data are also provided to ensure reproducibility.

## Chemical Structure and Properties

- IUPAC Name: 1-[4-(benzyloxy)phenyl]propan-1-one
- Synonyms: 4'-Benzyloxypropiophenone, p-Benzyloxypropiophenone
- CAS Number: 4495-66-3
- Molecular Formula:  $C_{16}H_{16}O_2$
- Molecular Weight: 240.30 g/mol
- Melting Point: 99-102 °C[1]

## Spectroscopic Data

The following tables summarize the key spectroscopic data for **4-Benzyloxypropionophenone**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1\text{H}$  NMR Spectroscopic Data of **4-Benzyloxypropionophenone**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.95 (approx.)	d	2H	Aromatic protons (ortho to C=O)
7.45 - 7.30 (approx.)	m	5H	Phenyl protons of benzyl group
7.00 (approx.)	d	2H	Aromatic protons (ortho to O-CH <sub>2</sub> )
5.15 (approx.)	s	2H	-O-CH <sub>2</sub> -
3.00 (approx.)	q	2H	-CO-CH <sub>2</sub> -CH <sub>3</sub>
1.20 (approx.)	t	3H	-CO-CH <sub>2</sub> -CH <sub>3</sub>

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data of **4-Benzyloxypropionophenone**[\[1\]](#)[\[2\]](#)

Chemical Shift ( $\delta$ ) ppm	Assignment
199.0 (approx.)	C=O
162.5 (approx.)	Aromatic C-O
136.5 (approx.)	Quaternary aromatic C of benzyl group
130.5 (approx.)	Aromatic CH (ortho to C=O)
129.5 (approx.)	Quaternary aromatic C (para to C=O)
128.6 (approx.)	Aromatic CH of benzyl group
128.2 (approx.)	Aromatic CH of benzyl group
127.5 (approx.)	Aromatic CH of benzyl group
114.5 (approx.)	Aromatic CH (ortho to O-CH <sub>2</sub> )
70.1 (approx.)	-O-CH <sub>2</sub> -
31.0 (approx.)	-CO-CH <sub>2</sub> -CH <sub>3</sub>
8.5 (approx.)	-CO-CH <sub>2</sub> -CH <sub>3</sub>

## Infrared (IR) Spectroscopy

Table 3: IR Absorption Data for **4-Benzyloxypropiphenone**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3060, 3030	Medium	Aromatic C-H stretch
~2980, 2940	Medium	Aliphatic C-H stretch
~1680	Strong	C=O (ketone) stretch
~1600, 1580, 1510	Strong to Medium	Aromatic C=C stretch
~1250	Strong	Aryl-O-C stretch (asymmetric)
~1170	Strong	C-O stretch
~1020	Medium	Aryl-O-C stretch (symmetric)
~740, 695	Strong	Aromatic C-H out-of-plane bend (monosubstituted ring)

## Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **4-Benzyloxypropiophenone**

m/z	Relative Intensity (%)	Assignment
240	Moderate	[M] <sup>+</sup> (Molecular ion)
121	High	[C <sub>8</sub> H <sub>5</sub> O] <sup>+</sup> (p-hydroxybenzoyl cation)
91	Very High	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium cation)
77	Moderate	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl cation)

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters should be optimized for the specific sample and equipment used.

## NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **4-Benzyloxypropionophenone** in 0.5-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- $^1\text{H}$  NMR Acquisition:
  - Pulse Program: Standard single-pulse sequence.
  - Spectral Width: -2 to 12 ppm.
  - Number of Scans: 16-32.
  - Relaxation Delay: 1.0 s.
- $^{13}\text{C}$  NMR Acquisition:
  - Pulse Program: Proton-decoupled single-pulse sequence.
  - Spectral Width: 0 to 220 ppm.
  - Number of Scans: 1024 or more, depending on concentration.
  - Relaxation Delay: 2.0 s.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Chemical shifts are referenced to the TMS signal at 0.00 ppm for  $^1\text{H}$  and the  $\text{CDCl}_3$  solvent peak at 77.16 ppm for  $^{13}\text{C}$ .

## IR Spectroscopy

- Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1-2 mg of **4-Benzyloxypropionophenone** with 100-200 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition:

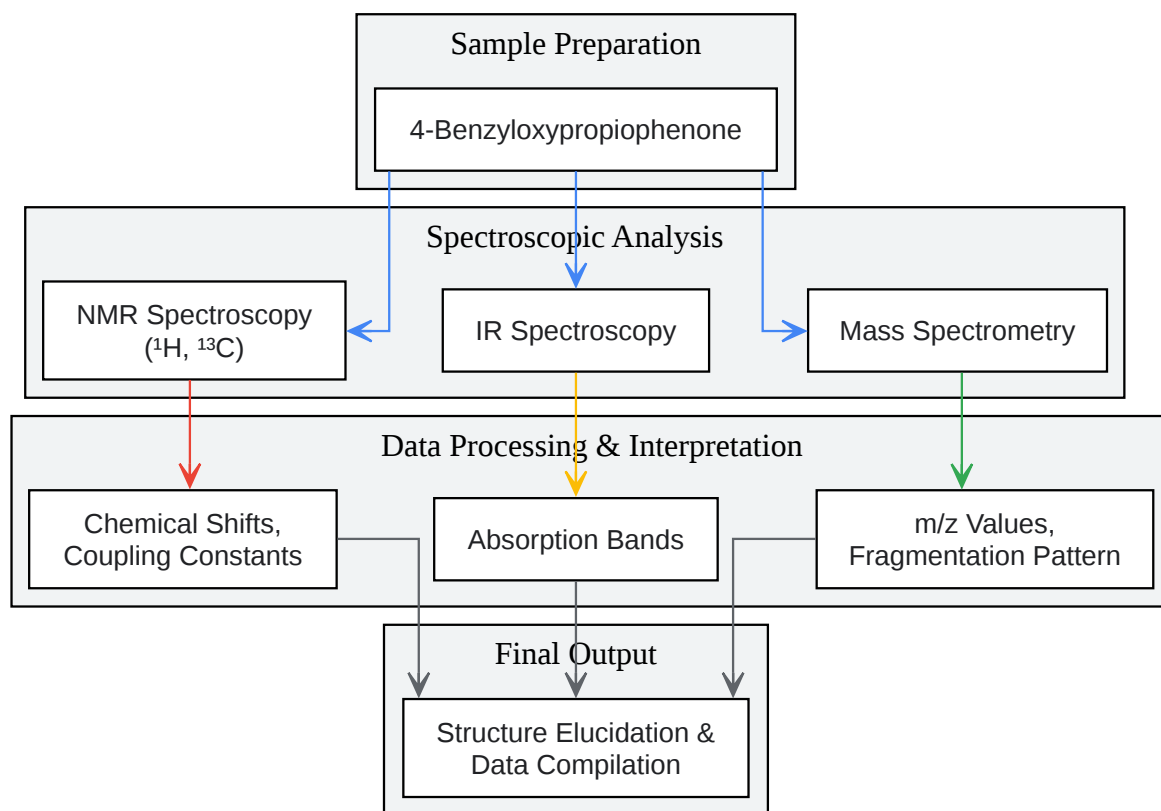
- Spectral Range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32.
- Data Processing: Perform a background subtraction using a spectrum of a pure KBr pellet.

## Mass Spectrometry

- Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) via direct infusion or through a Gas Chromatography (GC) or Liquid Chromatography (LC) system.
- Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.
- Acquisition:
  - Ionization Mode: Electron Ionization (EI).
  - Electron Energy: 70 eV.
  - Mass Range:  $m/z$  40-400.
- Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-Benzyloxypropiphenone**.



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Caption: General workflow for spectroscopic analysis.

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## References

- 1. [guidechem.com](https://www.guidechem.com) [guidechem.com]
- 2. [dev.spectrabase.com](https://dev.spectrabase.com) [dev.spectrabase.com]

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